Methyl 2'-amino-6'-(furan-2-ylmethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
CAS No.: 879623-70-8
Cat. No.: VC5201567
Molecular Formula: C24H21N3O6
Molecular Weight: 447.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879623-70-8 |
|---|---|
| Molecular Formula | C24H21N3O6 |
| Molecular Weight | 447.447 |
| IUPAC Name | methyl 2'-amino-6'-(furan-2-ylmethyl)-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
| Standard InChI | InChI=1S/C24H21N3O6/c1-13-11-17-18(21(28)27(13)12-14-7-6-10-32-14)24(19(20(25)33-17)22(29)31-3)15-8-4-5-9-16(15)26(2)23(24)30/h4-11H,12,25H2,1-3H3 |
| Standard InChI Key | PUOWCWVVJSTFJV-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=O)N1CC3=CC=CO3)C4(C5=CC=CC=C5N(C4=O)C)C(=C(O2)N)C(=O)OC |
Introduction
Methyl 2'-amino-6'-(furan-2-ylmethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with a unique structure that combines indole, pyrano, and pyridine rings. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic challenges.
Synthesis and Chemical Reactions
The synthesis of such complex heterocyclic compounds often involves multi-step reactions, including condensation and cyclization processes. While specific synthesis details for this compound are not widely reported, similar compounds in the spiro[indole-3,4'-pyrano[3,2-c]pyridine] series may involve reactions like the condensation of appropriate precursors in the presence of catalysts or bases .
Biological Activity and Potential Applications
Although specific biological activity data for this compound are not readily available, compounds with similar structures have shown potential in various biological assays. For instance, indole and pyridine derivatives are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities . Further research is needed to explore the biological potential of this compound.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on Methyl 2'-amino-6'-(furan-2-ylmethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate, future studies should focus on its synthesis optimization, structural characterization, and biological screening. The compound's unique structure suggests potential for drug discovery and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume